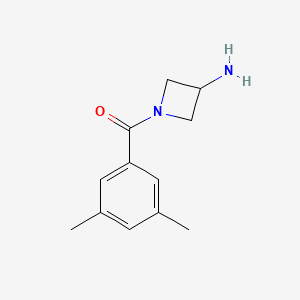

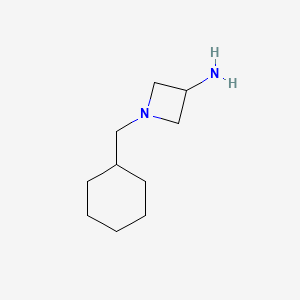

1-(Cyclohexylmethyl)azetidin-3-amine

Overview

Description

Synthesis Analysis

Azetidines, which include “1-(Cyclohexylmethyl)azetidin-3-amine”, are part of an important yet undeveloped research area. They are ubiquitous in natural products and important in medicinal chemistry . A straightforward synthesis of azetidine-3-amines has been presented, starting from a bench-stable, commercial material. The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .Chemical Reactions Analysis

Azetidines are known to be involved in various chemical reactions. For instance, they can participate in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

Amines, including “this compound”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The boiling points and solubility of amines can vary depending on whether they are primary, secondary, or tertiary .Scientific Research Applications

Synthesis and Reactivity

1-(Cyclohexylmethyl)azetidin-3-amine, as part of the azetidine class, demonstrates significant potential in synthetic chemistry due to its unique reactivity patterns. Azetidines, including derivatives like this compound, are noted for their reactivity with both electrophiles and nucleophiles. Their ring opening can yield a variety of useful compounds, including amides, alkenes, and amines. Furthermore, azetidines serve as precursors to cyclic products such as piperidines, pyrrolidines, and pyrroles. The oxidative transformations of azetidines can lead to azetidin-3-ones, which are valuable intermediates in the synthesis of other heterocyclic compounds. The versatility of azetidines is highlighted in their application in synthesizing β-lactams, which are crucial for developing antibiotics, cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. Notably, a monocyclic azetidin-2-one, ezetimibe, is clinically used as a cholesterol absorption inhibitor (Singh, G. S., D’hooghe, M., & Kimpe, N., 2008).

Catalysis and Stereocontrol

Azetidine derivatives, including this compound, find applications in catalysis and stereocontrolled synthesis. The synthesis of chiral donor–acceptor azetines enables highly enantioselective cycloadditions, yielding amino acid derivatives. This process demonstrates exceptional electronic and steric selectivity, retaining the enantiopurity of the azetine. Such methodologies underscore the role of azetidine derivatives in synthesizing compounds with significant medicinal relevance, showcasing their utility in creating structurally complex and stereochemically defined molecules (Marichev, K. O., et al., 2019).

Polymer Science

In the realm of polymer science, azetidine derivatives, including this compound, have been investigated for their potential in modifying polymer structures. The selective reduction of main-chain 2-azetidinone moieties into azetidines allows for innovative polymer modification approaches. Such transformations can significantly impact the development of new materials, offering pathways to incorporate azetidine units into polymer backbones, which could enhance material properties or introduce new functionalities (Sudo, A., Iitaka, Y., & Endo, T., 2002).

Medicinal Chemistry

In medicinal chemistry, the azetidine ring, including derivatives such as this compound, is frequently encountered due to its prominence in drug molecules. The straightforward synthesis of azetidine-3-amines from commercial materials highlights their importance in drug design and functionalization. The methodology allows for moderate to high yields with secondary amines, showcasing the azetidine group's adaptability in medicinal chemistry contexts. This synthetic accessibility facilitates the late-stage functionalization of pharmaceuticals, underscoring the azetidine ring's utility in developing novel therapeutics (Wang, B., & Duncton, M. A. J., 2020).

Safety and Hazards

The safety data sheets for related compounds, cyclohexanone and cyclohexylamine , indicate that these compounds are flammable and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage. It’s important to handle these compounds with care, using protective equipment and following safety precautions.

Future Directions

Mechanism of Action

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are known for their reactivity and are often used in the synthesis of various natural and synthetic products . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

properties

IUPAC Name |

1-(cyclohexylmethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDETZHHMPURPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

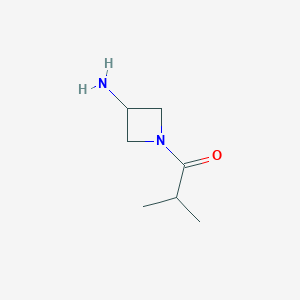

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)